4-[(4-Methylpiperazin-1-yl)methyl]benzamide

Purity Analysis Quality Control Chemical Synthesis

This benzamide derivative is the critical core fragment of Imatinib (Gleevec®) and other kinase inhibitors. Using generic analogs risks synthetic failure due to lower purity and altered lipophilicity. Our ≥98% purity ensures maximal coupling efficiency for Imatinib synthesis, analog generation, and focused kinase inhibitor library construction. A patented production route supports scalable process research and impurity standard synthesis. Choose the verified building block to de-risk your medicinal chemistry program.

Molecular Formula C13H19N3O
Molecular Weight 233.31 g/mol
CAS No. 839677-18-8
Cat. No. B1387768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Methylpiperazin-1-yl)methyl]benzamide
CAS839677-18-8
Molecular FormulaC13H19N3O
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=CC=C(C=C2)C(=O)N
InChIInChI=1S/C13H19N3O/c1-15-6-8-16(9-7-15)10-11-2-4-12(5-3-11)13(14)17/h2-5H,6-10H2,1H3,(H2,14,17)
InChIKeyLVPZFCXMYKDYOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Methylpiperazin-1-yl)methyl]benzamide (CAS 839677-18-8) for Research & Industrial Procurement


4-[(4-Methylpiperazin-1-yl)methyl]benzamide (CAS 839677-18-8) is a benzamide derivative with the molecular formula C₁₃H₁₉N₃O and a molecular weight of 233.31 g/mol . It serves as a critical chemical building block, most notably as the structural core of the tyrosine kinase inhibitor Imatinib (Gleevec®), a landmark drug for treating chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST) [1][2]. This compound is primarily utilized in medicinal chemistry and pharmaceutical research for the synthesis of kinase inhibitors and other bioactive molecules.

Why Generic Substitution of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide (CAS 839677-18-8) Fails: The Critical Role of Purity and Structural Integrity


Procurement of in-class benzamide building blocks as direct substitutes for 4-[(4-Methylpiperazin-1-yl)methyl]benzamide (CAS 839677-18-8) is a high-risk strategy due to significant differences in purity, synthetic utility, and downstream application specificity. Common analogs, such as the demethylated 4-(piperazin-1-ylmethyl)benzamide, often exhibit lower standard purity grades (e.g., 95% versus 98% for the target compound ), introducing impurities that can derail sensitive coupling reactions in multi-step syntheses . Furthermore, the presence and position of the N-methyl group on the piperazine ring is not a trivial modification; it directly influences the physicochemical properties, such as lipophilicity, and is a prerequisite for generating the pharmacologically active scaffold of approved drugs like Imatinib [1]. Substituting with an incorrect building block would alter the final compound's structure, thereby invalidating the biological activity of the intended target molecule. The evidence below quantifies why this specific compound is the non-substitutable choice for reliable research and development.

Quantitative Differentiation of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide (CAS 839677-18-8) for Scientific Selection


Procurement-Grade Purity: 4-[(4-Methylpiperazin-1-yl)methyl]benzamide (CAS 839677-18-8) Outperforms Common Analogs

The commercially supplied 4-[(4-Methylpiperazin-1-yl)methyl]benzamide (CAS 839677-18-8) is offered at a standard purity of 98% . This represents a quantifiable purity advantage over the commonly encountered 4-(piperazin-1-ylmethyl)benzamide dihydrochloride analog, which is typically supplied at a lower standard purity of 95% .

Purity Analysis Quality Control Chemical Synthesis

Critical Intermediate Status: 4-[(4-Methylpiperazin-1-yl)methyl]benzamide (CAS 839677-18-8) as the Core Scaffold of Imatinib

This compound is the direct and essential precursor to Imatinib, a multi-billion dollar tyrosine kinase inhibitor. This is not a class-level inference but a direct structural requirement, as confirmed by its IUPAC name and structure which includes the full 4-[(4-methylpiperazin-1-yl)methyl]benzamide moiety as its core [1]. Alternative benzamide building blocks lacking this specific substitution pattern (e.g., the demethylated analog) are structurally incapable of generating the Imatinib scaffold without further, non-trivial modifications.

Medicinal Chemistry Kinase Inhibitors Drug Synthesis

Optimized Synthetic Accessibility: A Patented High-Yield Route to 4-[(4-Methylpiperazin-1-yl)methyl]benzamide (CAS 839677-18-8)

A dedicated and efficient synthetic method for this specific compound has been patented (CN103980230A), describing a solid-phase organic synthesis approach for its preparation as a key Imatinib intermediate [1]. This method was developed to address issues of low yield and complex post-treatment common to traditional solution-phase syntheses. The existence of an optimized, patented process suggests a higher degree of industrial readiness and reliability in large-scale production compared to compounds that rely on generic, unoptimized procedures.

Process Chemistry Synthetic Methodology Scale-up

High-Value Application Scenarios for Procuring 4-[(4-Methylpiperazin-1-yl)methyl]benzamide (CAS 839677-18-8)


Synthesis of Imatinib and Related BCR-ABL Kinase Inhibitors

This is the primary and most validated application for this compound. As established, it serves as the essential core fragment for constructing the Imatinib molecule [1]. Procuring this specific building block is the requisite first step for any medicinal chemistry program aiming to synthesize Imatinib, its analogs, or other novel kinase inhibitors based on the 2-phenylaminopyrimidine scaffold. The high purity (98%) ensures that subsequent coupling reactions to attach the pyrimidine moiety proceed with maximal efficiency .

Building Block for Targeted Kinase Inhibitor Libraries

Beyond Imatinib, the 4-[(4-methylpiperazin-1-yl)methyl]benzamide moiety is a versatile fragment for generating diverse libraries of potential kinase inhibitors. Its structure provides a handle for amide bond formation and contains the N-methylpiperazine group, which is known to enhance solubility and modulate the basicity of the resulting compounds. Researchers can use this building block to create focused libraries targeting other tyrosine kinases, such as those in the PDGFR or c-KIT families, leveraging the scaffold's proven success in a clinical candidate [1][2].

Process Development and Scale-Up Studies

Given the availability of a patented synthetic route designed for efficient production [2], this compound is an excellent candidate for process chemistry research. Industrial researchers can use it as a model substrate to further optimize reaction conditions, investigate alternative catalysts, or develop continuous flow synthesis protocols. The existence of a baseline method allows for quantifiable comparisons, accelerating process innovation and cost reduction for the commercial manufacture of related active pharmaceutical ingredients (APIs).

Metabolite and Impurity Reference Standard Preparation

In pharmaceutical quality control, this compound can be used as a starting material to synthesize and isolate specific impurities or metabolites of Imatinib. For instance, it can be coupled with other fragments to create N-demethylated or oxidized analogs of the drug. These synthesized impurities are then used as certified reference standards for HPLC analysis, ensuring the safety and quality of the final drug product in compliance with regulatory guidelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(4-Methylpiperazin-1-yl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.